1-(1H-indazol-1-yl)propan-2-ol
Description
Properties
CAS No. |
1270737-62-6 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Pathway
The reaction proceeds via initial hydrazone formation, followed by NH₄Cl-assisted intramolecular cyclization (Scheme 1). FTIR and ¹³C NMR data confirm the loss of carbonyl peaks post-cyclization, indicating successful indazole formation. Increasing NH₄Cl to 2 equivalents maximizes yield by accelerating proton transfer.
Palladium-Mediated Coupling
The Heck reaction mechanism involves oxidative addition of Pd⁰ to the iodoindazole, followed by alkene insertion and reductive elimination. Ligands like tri-o-tolylphosphine stabilize the Pd intermediate, preventing aggregation. GC-MS analysis of crude mixtures reveals byproducts from β-hydride elimination, necessitating careful temperature control.
Scalability and Industrial Relevance
The cyclocondensation method is scalable to gram-scale with 85% purity after recrystallization. In contrast, Pd-catalyzed routes require costly catalysts ($320/g for Pd(OAc)₂), making them less viable for large batches. Patent WO2006048745A1 emphasizes THF as a greener solvent alternative to DMF, reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-(1H-indazol-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: Used in studies related to enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzimidazole and Imidazole Families
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (Compound 10)
- Structure: Benzimidazole core with ethanol substituent.
- Molecular Weight : 162.18 g·mol⁻¹ (C₉H₁₀N₂O).
- Synthesis : Prepared via literature methods involving cyclization and alcohol functionalization .
1-[(1H-1,3-Benzodiazol-2-yl)amino]propan-2-ol
- Structure: Benzimidazole with amino-propanol substituent.
- Molecular Weight : 191.23 g·mol⁻¹ (C₁₀H₁₃N₃O).
3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol
- Structure: Imidazole linked to phenyl-propanol.
- Molecular Weight : 202.25 g·mol⁻¹ (C₁₂H₁₄N₂O).
- Key Differences : Phenyl group increases hydrophobicity, while imidazole’s smaller ring size reduces steric hindrance compared to indazole .
1-(1H-Imidazol-2-yl)propan-1-one
Triazole-Based Analogues
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol (1b2b)
- Structure: Triazole with hydroxymethyl and propanol groups.
- Molecular Weight : 157.17 g·mol⁻¹ (C₆H₁₁N₃O₂).
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
- Key Differences : Triazole’s electron-deficient nature contrasts with indazole’s aromaticity, affecting binding in metalloenzyme interactions .
2-(2,4-Dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,3-triazol-1-yl)propan-2-ol (11l)
Indene and Non-Heterocyclic Analogues
2-(1H-Inden-1-yl)-propan-2-ol
Table 1: Key Properties of 1-(1H-Indazol-1-yl)propan-2-ol and Analogues
Key Research Findings
- Indazole vs. Benzimidazole : Indazole derivatives exhibit stronger π-π interactions in kinase binding pockets compared to benzimidazoles, making them preferred in oncology drug design .
- Triazole Utility : Triazole-containing compounds (e.g., 1b2b) demonstrate superior antifungal activity due to triazole’s ability to coordinate fungal CYP51 heme iron .
- Solubility Trends : Alcohol-containing analogues (e.g., this compound) show better aqueous solubility than ketone or phenyl-substituted derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1H-indazol-1-yl)propan-2-ol, and what reaction conditions ensure high yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1H-indazole with a propan-2-ol derivative (e.g., epoxide or halogenated propanol) under basic conditions (e.g., KOH/EtOH) facilitates substitution at the indazole N1 position. Oxidation-reduction steps may be required to stabilize intermediates; sodium borohydride (NaBH₄) is effective for reducing carbonyl groups if needed .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product.
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₂N₂O).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL for refinement .
Advanced Research Questions
Q. What experimental strategies can elucidate the biological activity of this compound, particularly its interaction with protein targets?
- Methodology :
- In Silico Docking : Use software like AutoDock Vina to predict binding modes with kinases or receptors (e.g., benzimidazole analogs target tyrosine kinases ).
- In Vitro Assays : Conduct enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cell viability tests (MTT assay) to evaluate anticancer or antimicrobial activity. Compare results with structurally related compounds (e.g., benzimidazole-propanol derivatives in ) .
- Data Interpretation : Address discrepancies in bioactivity data by standardizing assay protocols (e.g., ATP concentration in kinase assays) .
Q. How can researchers resolve contradictions in reported bioactivity data for indazole-propanol derivatives?
- Case Study : shows varying antimicrobial/anticancer activities for similar compounds (e.g., 1-(1-ethylbenzimidazol-2-yl)propan-1-ol hydrochloride has high anticancer activity but moderate antimicrobial effects).
- Resolution Strategies :
- Validate assays using positive controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves to establish IC₅₀ values.
- Explore structural modifications (e.g., substituents on indazole) to enhance specificity .
Q. What crystallographic techniques are suitable for analyzing this compound, and how are data processed?
- Workflow :
Crystallization : Use vapor diffusion (e.g., ethanol/water mixtures) to grow single crystals.
Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Structure Solution : SHELXT for space-group determination and SHELXL for refinement, including hydrogen-bonding networks .
- Output : Report bond lengths, angles, and torsion angles to validate the indazole-propanol linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
